molecular formula C12H9NO3 B13981311 2-But-3-ynoxyisoindole-1,3-dione CAS No. 149965-79-7

2-But-3-ynoxyisoindole-1,3-dione

Cat. No.: B13981311
CAS No.: 149965-79-7
M. Wt: 215.20 g/mol
InChI Key: DFFAKDLZMHTUPU-UHFFFAOYSA-N
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Description

2-But-3-ynoxyisoindole-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives. . The structure of this compound includes an isoindole-1,3-dione core with a 2-but-3-ynoxy substituent, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 2-But-3-ynoxyisoindole-1,3-dione can be achieved through various synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact.

Chemical Reactions Analysis

2-But-3-ynoxyisoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include transition-metal catalysts, organocatalysts, and specific solvents . For example, the reaction of 2-(2-hydroxyphenyl)-isoindoline-1,3-dione derivatives with allenoates, catalyzed by cesium carbonate, involves a domino β-addition and γ-aldol reaction, resulting in the desired compounds . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include multifunctionalized isoindoline-1,3-dione derivatives with various substitution patterns.

Mechanism of Action

The mechanism of action of 2-But-3-ynoxyisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Properties

CAS No.

149965-79-7

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

2-but-3-ynoxyisoindole-1,3-dione

InChI

InChI=1S/C12H9NO3/c1-2-3-8-16-13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-7H,3,8H2

InChI Key

DFFAKDLZMHTUPU-UHFFFAOYSA-N

Canonical SMILES

C#CCCON1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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